Pentadec-10-enoic Acid: Chemical Architecture, Biosynthesis, and Pharmacological Applications
Pentadec-10-enoic Acid: Chemical Architecture, Biosynthesis, and Pharmacological Applications
Executive Summary
Pentadec-10-enoic acid (C15:1) is a 15-carbon monounsaturated odd-chain fatty acid (OCFA). Historically overshadowed by their even-chain counterparts, OCFAs are now recognized as critical biomarkers for metabolic health and essential precursors for complex sphingolipids. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of pentadec-10-enoic acid. This guide details its physicochemical properties, microbial biosynthesis, and its specialized role in drug development—specifically its utility in synthesizing substrates to probe for anti-inflammatory therapies[1].
Chemical Architecture & Physicochemical Profile
Pentadec-10-enoic acid exists primarily in its biologically active cis configuration, (10Z)-pentadec-10-enoic acid[2]. The presence of the double bond at the C10 position introduces a rigid steric "kink" in the aliphatic tail. Mechanistically, this structural feature prevents tight lipid packing in cell membranes, thereby increasing membrane fluidity and altering the binding affinity when interacting with hydrophobic enzyme pockets.
Table 1: Physicochemical & Structural Properties
| Property | Technical Specification |
| IUPAC Name | (Z)-pentadec-10-enoic acid[2] |
| Molecular Formula | C15H28O2[3] |
| Molecular Weight | 240.38 g/mol [2] |
| Monoisotopic Mass | 240.2089 Da[2] |
| CAS Registry Number | 84743-29-3 (cis isomer) 321744-58-5 (trans isomer)[3] |
| SMILES (Canonical) | CCCC/C=C\CCCCCCCCC(=O)O[2] |
| XLogP3 (Lipophilicity) | 5.6[2] |
| Topological Polar Surface Area | 37.3 Ų[2] |
Biosynthetic Pathways & Biological Occurrence
In nature, pentadec-10-enoic acid is identified in the lipid profiles of extremophiles such as Pyrococcus furiosus[2] and marine macroalgae, notably Ulva species from the Arabian Gulf, where it contributes to the organism's polyunsaturated fatty acid (PUFA) network[4].
For industrial and research applications, microbial synthesis of OCFAs relies on the metabolic engineering of oleaginous yeasts. By supplementing cultures with propionic acid, metabolic flux is forcibly redirected. Causality: Propionic acid is converted to propionyl-CoA, which acts as the primer molecule for the Fatty Acid Synthase (FAS) complex instead of the standard acetyl-CoA. The sequential addition of two-carbon units from malonyl-CoA onto the three-carbon primer strictly dictates the formation of odd-chain lengths[5].
Biosynthetic pathway of odd-chain fatty acids from propionic acid.
Table 2: Microbial Production Metrics of OCFAs via Propionic Acid Supplementation
Data synthesized from [5].
| Oleaginous Yeast Strain | Total OCFA Titer (g/L) | OCFA Yield (g/g) | OCFA Proportion (% of Total Lipids) |
| Cutaneotrichosporon oleaginosus | 0.94 | 0.07 | ~37–50% |
| Rhodotorula toruloides | Variable | Variable | Up to 89% |
| Yarrowia lipolytica | Variable | Variable | High tolerance to propionic acid toxicity |
Pharmacological Applications: Targeting NAAA
In modern drug development, pentadec-10-enoic acid is a highly valued precursor for synthesizing lipid-derived messengers. A primary application is the synthesis of N-acylethanolamine derivatives to probe N-acylethanolamine acid amidase (NAAA) [1].
NAAA is a lysosomal N-terminal nucleophile (Ntn) hydrolase that degrades palmitoylethanolamide (PEA), a potent endogenous analgesic and anti-inflammatory agent. Inhibiting NAAA preserves PEA levels, offering a targeted therapeutic pathway for neurodegeneration and pain. By synthesizing odd-chain substrates like (Z)-N-(2-hydroxyethyl)pentadec-10-enamide, researchers can map the exact steric constraints and chain-length specificity of the NAAA hydrophobic binding pocket, facilitating the rational design of highly selective NAAA inhibitors[1].
Self-Validating Experimental Protocols
Workflow A: Microbial Synthesis and Extraction of OCFAs
Objective: Induce and extract pentadec-10-enoic acid from C. oleaginosus.
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Inoculation & Growth: Culture C. oleaginosus in YPD medium for 24 hours. Transfer to a nitrogen-limited medium (C/N ratio 50) supplemented with 2 g/L propionic acid.
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Causality: Nitrogen starvation depletes intracellular AMP, inhibiting isocitrate dehydrogenase. This redirects citrate into the cytosol, where it is cleaved to fuel the FAS complex. Propionic acid forces the FAS to utilize propionyl-CoA, ensuring OCFA synthesis[5].
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Harvesting: Centrifuge at 5000 × g for 10 minutes. Wash the pellet with distilled water.
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Lipid Extraction (Folch Method): Resuspend the pellet in a 2:1 (v/v) chloroform/methanol mixture.
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Self-Validation: The formation of a distinct biphasic system upon the addition of 0.9% NaCl validates successful lipid partitioning into the lower organic phase.
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Transesterification: Convert extracted lipids to Fatty Acid Methyl Esters (FAMEs) using 1% H2SO4 in methanol at 90°C for 2 hours, followed by GC-MS analysis.
Workflow B: Chemical Synthesis of (Z)-N-(2-hydroxyethyl)pentadec-10-enamide
Objective: Synthesize an OCFA-ethanolamide substrate for NAAA enzymatic assays[1].
Chemical synthesis workflow for NAAA substrate derivatives.
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Acid Activation: Dissolve 0.17 g of (Z)-pentadec-10-enoic acid in anhydrous dichloromethane (DCM). Add 0.27 g TBTU and 0.11 g HOBt[1].
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Causality: TBTU activates the carboxyl group. The addition of HOBt is critical; it forms an active OBt-ester intermediate that is highly reactive toward amines but stable enough to suppress the racemization typically seen with standalone coupling agents.
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Base Addition: Add 252 µL of Triethylamine (Et3N)[1].
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Causality: Et3N acts as a non-nucleophilic base, neutralizing the acid generated during activation and maintaining the nucleophilicity of the incoming amine.
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Nucleophilic Attack: Add 52 µL of ethanolamine dropwise at 0°C, then allow the reaction to stir at room temperature for 12 hours[1].
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Purification & Validation: Quench with water, extract with DCM, and purify the concentrated organic layer via silica gel column chromatography.
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Self-Validation: Successful synthesis is confirmed via Mass Spectrometry (MS calc.: 283.25, found: 284.3 m/z [M + H]+) and ¹H-NMR showing the characteristic amide proton peak[1].
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References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5312411, 10Z-pentadecenoic acid." PubChem. Available at:[Link]
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Bandiera, T., et al. "Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at:[Link]
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Qiao, W., et al. "Impact of glucose and propionic acid on even and odd chain fatty acid profiles of oleaginous yeasts." Biotechnology for Biofuels, 2021. Available at:[Link]
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Al-Fadhli, A., et al. "Assessment of Arabian Gulf Seaweeds from Kuwait as Sources of Nutritionally Important Polyunsaturated Fatty Acids (PUFAs)." Marine Drugs, 2021. Available at:[Link]
